molecular formula C9H8F3NO4S B8683099 2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid

2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid

Cat. No.: B8683099
M. Wt: 283.23 g/mol
InChI Key: XMGPZDFYMFOCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H8F3NO4S. This compound is characterized by the presence of a benzoic acid core substituted with a methylsulfonylamino group and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-amino-4-(methylsulfonyl)benzoic acid with trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted benzoic acids .

Scientific Research Applications

2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methylsulfonylamino group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylsulfonyl)benzoic acid
  • 2-Amino-5-(trifluoromethyl)nicotinic acid
  • 4-(Methylsulfonyl)benzoic acid

Uniqueness

2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the methylsulfonylamino and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8F3NO4S

Molecular Weight

283.23 g/mol

IUPAC Name

2-(methanesulfonamido)-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H8F3NO4S/c1-18(16,17)13-7-3-2-5(9(10,11)12)4-6(7)8(14)15/h2-4,13H,1H3,(H,14,15)

InChI Key

XMGPZDFYMFOCSQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COC(=O)c1cc(C(F)(F)F)ccc1NS(C)(=O)=O
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Synthesis routes and methods II

Procedure details

To a mixture of methyl 2-(methylsulfonamido)-5-(trifluoromethyl)benzoate (1.0 g, 3.367 mmol) in THF (20 ml) and water (20 ml) was added lithium hydroxide (0.4242 g, 10.10 mmol) and stirred at RT for 6 h. The reaction mixture was acidified with 1.5 N HCl and extracted with ethyl acetate (3×50 ml). The organic layer was washed with water, brine, dried (Na2SO4) and concentrated. The solid was filtered and dried under vacuum to get 2-(methylsulfonamido)-5-(trifluoromethyl)benzoic acid (0.7 g, 73%) as white solid. 1H NMR (400 MHz, CDCl3) δ 3.31 (s, 3H), 7.78 (d, 1H), 7.97 (d, 1H), 8.24 (s, 1H), 11.13 (bs, 1H); 13C NMR (100 MHz, CDCl3) δ 40.74, 116.5, 118.3, 122.8 (m), 128.8, 131.6, 144.3, 169.1. MS found: (M−H)−=282.
Name
methyl 2-(methylsulfonamido)-5-(trifluoromethyl)benzoate
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
20 mL
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20 mL
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0.4242 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Preparation B5, Step 4: To a mixture of methyl 2-(methylsulfonamido)-5-(trifluoromethyl)benzoate (1.0 g, 3.367 mmol) in THF (20 ml) and water (20 ml) was added lithium hydroxide (0.4242 g, 10.10 mmol) and stirred at RT for 6 h. The reaction mixture was acidified with 1.5 N HCl and extracted with ethyl acetate (3×50 ml). The organic layer was washed with water, brine, dried (Na2SO4) and concentrated. The solid was filtered and dried under vaccum to get 2-(methylsulfonamido)-5-(trifluoromethyl)benzoic acid (0.7 g, 73%) as white solid. 1H NMR (400 MHz, CDCl3) δ 3.31 (s, 3H), 7.78 (d, 1H), 7.97 (d, 1H), 8.24 (s, 1H), 11.13 (bs, 1H); 13C NMR (100 MHz, CDCl3) δ 40.74, 116.5, 118.3, 122.8 (m), 128.8, 131.6, 144.3, 169.1. MS found: (M−H)−=282.
[Compound]
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B5
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Reaction Step One
Name
methyl 2-(methylsulfonamido)-5-(trifluoromethyl)benzoate
Quantity
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20 mL
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20 mL
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